molecular formula C7H7FN2O2 B6160108 methyl 3-amino-2-fluoropyridine-4-carboxylate CAS No. 1806593-13-4

methyl 3-amino-2-fluoropyridine-4-carboxylate

Cat. No.: B6160108
CAS No.: 1806593-13-4
M. Wt: 170.1
InChI Key:
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Description

Methyl 3-amino-2-fluoropyridine-4-carboxylate is a fluorinated pyridine derivative. This compound is of interest due to its unique chemical properties, which are influenced by the presence of both an amino group and a fluorine atom on the pyridine ring. These functional groups can significantly alter the reactivity and biological activity of the compound, making it valuable in various scientific research and industrial applications.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-2-fluoropyridine-4-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols . Reaction conditions can vary widely depending on the desired transformation, but typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while substitution of the fluorine atom can produce a variety of substituted pyridine derivatives .

Scientific Research Applications

Methyl 3-amino-2-fluoropyridine-4-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of methyl 3-amino-2-fluoropyridine-4-carboxylate involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom can enhance the compound’s ability to interact with biological molecules, potentially leading to increased potency and selectivity. The amino group can also participate in hydrogen bonding and other interactions that influence the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-fluoropyridine-3-carboxylate
  • Methyl 2-fluoropyridine-4-carboxylate
  • 2-Amino-3-fluoropyridine

Uniqueness

Methyl 3-amino-2-fluoropyridine-4-carboxylate is unique due to the specific positioning of the amino and fluorine groups on the pyridine ring. This arrangement can lead to distinct reactivity and biological activity compared to other fluorinated pyridine derivatives .

Properties

CAS No.

1806593-13-4

Molecular Formula

C7H7FN2O2

Molecular Weight

170.1

Purity

95

Origin of Product

United States

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